molecular formula C13H17NO3 B1364595 4-(2-Morpholinoethoxy)benzaldehyde CAS No. 82625-45-4

4-(2-Morpholinoethoxy)benzaldehyde

Cat. No. B1364595
CAS RN: 82625-45-4
M. Wt: 235.28 g/mol
InChI Key: FGLXMUOMJOHGKH-UHFFFAOYSA-N
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Description

4-(2-Morpholinoethoxy)benzaldehyde, with the CAS number 82625-45-4, is a research chemical . It has a molecular formula of C13H17NO3 and a molecular weight of 235.28 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzaldehyde group attached to a morpholinoethoxy group . The InChI key is FGLXMUOMJOHGKH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a density of 1.141 g/cm3 . The boiling point is reported to be 394.8°C at 760 mmHg .

Scientific Research Applications

Synthesis and Catalysis

  • Synthesis of Tetrahydroisoquinolines : 4-(2-Morpholinoethoxy)benzaldehyde derivatives are used in the synthesis of tetrahydroisoquinolines, which have various applications in medicinal chemistry. For instance, Moshkin and Sosnovskikh (2013) describe the synthesis of N-benzyl-β-hydroxyphenethylamines, which are key intermediates in preparing 4-aryl-1,2,3,4-tetrahydroisoquinolines (Moshkin & Sosnovskikh, 2013).

  • Catalytic Applications in C–C and C–N Coupling : Dutta and Bhattacharya (2013) researched the interaction of benzaldehyde thiosemicarbazones with palladium, noting their efficiency in catalyzing C–C and C–N coupling reactions. This work highlights the potential of this compound derivatives in facilitating important chemical transformations (Dutta & Bhattacharya, 2013).

Organic Synthesis

  • Synthesis of Heterocyclic Compounds : In the field of organic synthesis, this compound is utilized for creating various heterocyclic structures. For example, Jarrahpour et al. (2015) synthesized a series of Schiff bases of morpholine by reacting 2-hydroxy-3-(morpholinomethyl)benzaldehyde with aromatic amines, demonstrating their potential antimalarial and antiproliferative activities (Jarrahpour et al., 2015).

  • Formation of Iminium Salt Catalysts : Page et al. (2006) reported the formation of chiral dihydroisoquinolinium salts from 4-substituted 5-amino-1,3-dioxanes and 2-(2-bromoethyl)benzaldehyde, which act as effective asymmetric catalysts for alkene epoxidation (Page et al., 2006).

Chemical Properties and Analysis

  • Physicochemical Properties Study : Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts and investigated their physicochemical properties, cytotoxicity, and biodegradability. This study contributes to understanding the broader chemical applications of morpholinium derivatives (Pernak et al., 2011).

  • oudhary et al. (2009) conducted a correlation analysis of the reactivity in the oxidation of substituted benzaldehydes by morpholinium chlorochromate, providing insights into the reactivity patterns of these compounds, which can be crucial for their application in various organic reactions (Choudhary et al., 2009).

Biological Activities

  • Antitrypanosomal and Antiproliferative Activities : Agnimonhan et al. (2012) synthesized thioamides from benzaldehyde and 4-(dimethylamino)benzaldehyde to assess their in vitro trypanocidal activity and toxicity. Such research demonstrates the potential biological activities of derivatives of this compound in pharmacological contexts (Agnimonhan et al., 2012).

Safety and Hazards

The safety data sheet for benzaldehyde, a related compound, indicates that it can cause skin burns, eye damage, and may cause respiratory irritation . It’s important to handle 4-(2-Morpholinoethoxy)benzaldehyde with appropriate safety measures.

Biochemical Analysis

Biochemical Properties

4-(2-Morpholinoethoxy)benzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with several enzymes and proteins, facilitating various biochemical processes. For instance, it serves as a key aldehyde precursor in the synthesis of drugs that exhibit anticholinergic and H3 inverse agonistic activities . The compound’s interaction with enzymes such as superoxide dismutases and glutathione reductase highlights its potential in disrupting cellular antioxidation systems .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can disrupt cellular antioxidation, leading to oxidative stress in fungal cells . This disruption can be leveraged to enhance the efficacy of conventional antifungal agents, making it a potent chemosensitizer.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with superoxide dismutases and glutathione reductase results in the destabilization of cellular redox homeostasis . This mechanism is crucial for its antifungal activity, as it enhances the sensitivity of fungal pathogens to antifungal agents.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained oxidative stress in cells, affecting their overall function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, it may cause adverse effects, including severe oxidative stress and cellular damage . Understanding the dosage threshold is crucial for its safe and effective application in research and therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. Its role in the synthesis of bioactive compounds underscores its importance in medicinal chemistry . The compound’s interaction with metabolic enzymes can influence metabolite levels, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization allows it to exert its biochemical effects efficiently, making it a valuable tool in cellular and molecular research.

properties

IUPAC Name

4-(2-morpholin-4-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-11-12-1-3-13(4-2-12)17-10-7-14-5-8-16-9-6-14/h1-4,11H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLXMUOMJOHGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395485
Record name 4-(2-morpholinoethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82625-45-4
Record name 4-(2-morpholinoethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Morpholinoethoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-[2-(4-Morpholinyl)-ethoxy]-benzaldehyde was prepared from N-(2-hydroxyethyl)morpholine (Aldrich) and vanillin (Aldrich) by method H above.
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Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxybenzaldehyde (4.04 g, 33.08 mmol), in acetonitrile (50 ml) was added K2CO3 (10.1 g), followed by N-(2-chloroethyl)morpholine hydrochloride (6.16 g). The reaction mixture was heated to reflux overnight, additional N-(2-chloroethyl)morpholine hydrochloride (0.6 g) and K2CO3 (0.5 g) were added and the mixture was refluxed for another 3 hours. The reaction mixture was cooled to room temperature, filtered, and the filtrate was treated with DARCO®, filtered and the solvent was stripped. The residue was partitioned between saturated NaHCO3 (150 ml) and ethyl acetate (300 ml). The layers were separated and the organic layer was washed with 1N NaOH, dried over MgSO4, filtered and stripped to afford, as an amber oil, 6.41 g of 4-[2-(4-morpholinyl)ethoxy]benzaldehyde.
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4.04 g
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10.1 g
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50 mL
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6.16 g
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0.6 g
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0.5 g
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Synthesis routes and methods III

Procedure details

92.8 g of 4-hydroxybenzaldehyde are dissolved in 820 ml of dimethylformamide. After the addition of 228 g of 4-(2-chloroethyl)morpholine and 415 g of finely powdered potassium carbonate the reaction mixture is heated to 100° overnight under argon and while stirring vigorously. The cooled solution is poured into 3 1 of ice-water, extracted with ethyl acetate, washed with water, dried and evaporated. The residual dark oil is distilled in a high vacuum and gives 132 g of 4-(2-morpholinoethoxy)benzaldehyde as a yellowish oil, boiling point 145°-150° /33 pa.
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92.8 g
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820 mL
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228 g
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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